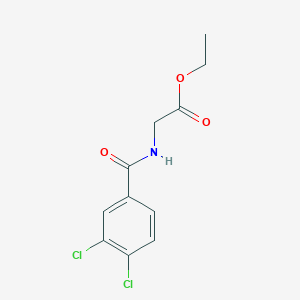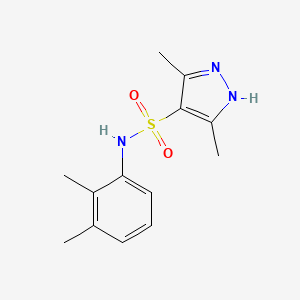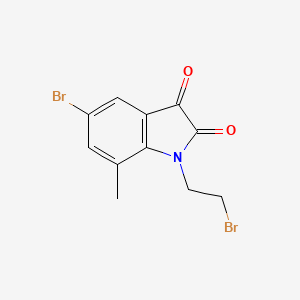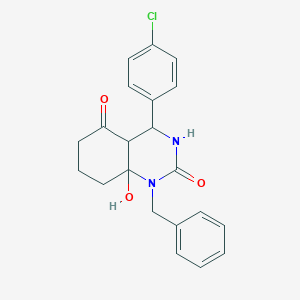![molecular formula C19H23N5O4 B7543695 2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MABA and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
MABA has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications, including as a tool for studying the interaction between proteins and DNA. MABA has also been used to study the mechanism of action of certain enzymes, as well as to investigate the role of certain proteins in disease states.
作用機序
The mechanism of action of MABA is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, MABA has been shown to inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition may lead to the prevention of cell division and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MABA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells. MABA has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which may have implications for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using MABA in lab experiments is its specificity for certain enzymes. MABA has been shown to selectively inhibit the activity of DNA polymerases, which makes it a useful tool for studying the mechanism of action of these enzymes. However, one limitation of using MABA in lab experiments is its complex synthesis process, which may limit its availability and use in certain settings.
将来の方向性
There are many potential future directions for the study of MABA. One area of research is the development of more efficient synthesis methods for MABA, which would make it more widely available for use in scientific research. Another area of research is the investigation of the potential use of MABA in the treatment of cancer and other diseases. Additionally, the mechanism of action of MABA is not fully understood, so further research is needed to elucidate the precise way in which it interacts with enzymes and other proteins.
合成法
The synthesis of MABA involves the reaction of 2-aminobenzoic acid with 4-pyrimidin-2-yl-1,4-diazepane-1-carboxylic acid, followed by the addition of methoxyacetic anhydride. The resulting compound is then purified using column chromatography. The synthesis of MABA is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
2-[(2-methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-28-13-17(25)22-16-5-4-14(12-15(16)18(26)27)23-8-3-9-24(11-10-23)19-20-6-2-7-21-19/h2,4-7,12H,3,8-11,13H2,1H3,(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINIWXWLKDHNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)N2CCCN(CC2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)



![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)

![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
